Arachidonic Acid N-Hydroxysuccinimidyl Ester
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a polyunsaturated fatty acid chain, making it a subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the reaction of a pyrrolidinone derivative with a polyunsaturated fatty acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation of the polyunsaturated fatty acid chain.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain can be oxidized to form peroxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidinone derivatives
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This compound is unique due to its specific combination of a pyrrolidinone ring and a polyunsaturated fatty acid chain.
Bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate: Another compound with a pyrrolidinone ring but with different substituents and properties.
(2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate:
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVZDBDYJGWCM-DOFZRALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.